molecular formula C13H16N4O B7733803 2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one

2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one

Cat. No.: B7733803
M. Wt: 244.29 g/mol
InChI Key: XNFJHMZAAZCLKJ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Alkylation: The quinazolinone core is then alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions. This step introduces the piperazine moiety into the molecule.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives to introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated derivatives, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives with modified pharmacological properties.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. This results in the desired pharmacological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one
  • 2-(4-Bromophenyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one
  • 2-(4-Methoxyphenyl-piperazin-1-ylmethyl)-1H-quinazolin-4-one

Uniqueness

2-(Piperazin-1-ylmethyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the piperazine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFJHMZAAZCLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CC2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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